molecular formula C9H17N3O B13061730 1-(4-Amino-5-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol

1-(4-Amino-5-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol

Cat. No.: B13061730
M. Wt: 183.25 g/mol
InChI Key: GTORVNZCTKNPSC-UHFFFAOYSA-N
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Description

1-(4-Amino-5-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-5-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be acetylacetone, which reacts with hydrazine to form 3,5-dimethylpyrazole.

    Amination: The 3,5-dimethylpyrazole is then subjected to amination to introduce the amino group at the 4-position. This can be achieved using reagents such as ammonia or an amine under suitable conditions.

    Alkylation: The final step involves the alkylation of the pyrazole ring with 3-methyl-2-butanol to form the desired compound. This can be done using an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-5-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group and hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

1-(4-Amino-5-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Amino-5-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group and hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Amino-5-methyl-1h-pyrazol-1-yl)ethanol: Similar structure but with an ethanol group instead of a butanol group.

    1-(4-Amino-5-methyl-1h-pyrazol-1-yl)propan-2-ol: Similar structure but with a propanol group instead of a butanol group.

Uniqueness

1-(4-Amino-5-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol is unique due to its specific substitution pattern and the presence of both an amino group and a hydroxyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable target for research and development.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

1-(4-amino-5-methylpyrazol-1-yl)-3-methylbutan-2-ol

InChI

InChI=1S/C9H17N3O/c1-6(2)9(13)5-12-7(3)8(10)4-11-12/h4,6,9,13H,5,10H2,1-3H3

InChI Key

GTORVNZCTKNPSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(C(C)C)O)N

Origin of Product

United States

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